2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide
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Overview
Description
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is a heterocyclic compound featuring a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This reaction is often catalyzed by copper(I) ions. The general steps are as follows:
Formation of Azide: The starting material, such as an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Acetylation: The triazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
4-acetyl-1,2,3-triazole: Similar to the compound but lacks the methyl and acetamide groups.
5-methyl-1,2,3-triazole: Contains a methyl group but lacks the acetyl and acetamide groups.
Uniqueness
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of both acetyl and methyl groups on the triazole ring, as well as the acetamide moiety
Properties
IUPAC Name |
2-(4-acetyl-5-methyltriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-7(5(2)12)9-10-11(4)3-6(8)13/h3H2,1-2H3,(H2,8,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXUVEDZVLFEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC(=O)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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